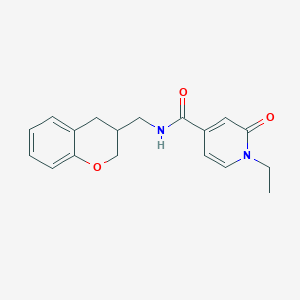

N-(3,4-dihydro-2H-chromen-3-ylmethyl)-1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides, closely related to the target compound, involves analogue-based rational design, synthesis, and screening. The process demonstrated the significant impact of aryl groups and their substituents on in-vitro potency, highlighting the importance of the 4-position functional groups on the chromene ring and revealing that 4-hydroxy derivatives exhibited excellent potency and selectivity (Chaudhari et al., 2013).

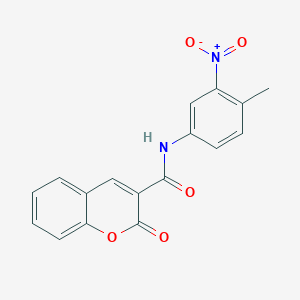

Molecular Structure Analysis

Molecular structure analysis of compounds with a chromene backbone revealed that 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives crystallize in specific space groups, with an anti-rotamer conformation about the C-N bond. These findings underscore the structural diversity and complexity of chromene derivatives (Reis et al., 2013).

Chemical Reactions and Properties

The study of novel copper(II), cobalt(II), and nickel(II) complexes with chromene derivatives has shed light on the chemical reactivity of these compounds. The coordination by various atoms to metal ions demonstrates the compound's versatility in forming complex structures with potential for various applications (Myannik et al., 2018).

Physical Properties Analysis

The physical properties of chromene derivatives have been explored through the synthesis and characterization of compounds such as N,1-Bis(4-ethoxyphenyl)-2,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxamide. This study highlights the role of substituents in influencing the compound's crystal structure and stability (Detert et al., 2018).

Aplicaciones Científicas De Investigación

Highly Sensitive Fluorescent Probes

Compounds related to N-(3,4-dihydro-2H-chromen-3-ylmethyl)-1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxamide have been synthesized for selective detection of ions such as Cu²⁺ in aqueous solutions. These fluorescent probes exhibit high selectivity for Cu²⁺ over other biologically relevant metals, demonstrating their potential for environmental and biological applications (Zhou Peng, 2010).

Synthesis and Biological Evaluation of Innovative Derivatives

A series of innovative coumarin derivatives containing the thiazolidin-4-one ring were synthesized, highlighting a method for preparing key intermediates and exploring their biological properties. These compounds have been evaluated for their antibacterial activity, indicating their potential as pharmaceutical agents (C. K. Ramaganesh, Y. Bodke, K. Venkatesh, 2010).

Chemosensors for Metal Ions

Novel fluorescent chemosensors based on coumarin fluorophores have been developed for selective detection of metal ions such as Cu²⁺ and H₂PO₄⁻. These studies showcase the potential of coumarin-based compounds in developing sensitive and selective sensors for environmental monitoring and diagnostic purposes (Xianjiao Meng et al., 2018).

Synthesis of Aromatic Polyamides with Photosensitive Groups

Research has been conducted on the synthesis of aromatic polyamides incorporating coumarin chromophores, demonstrating their potential in materials science. These polymers exhibit photosensitive properties, making them suitable for applications in photolithography and as materials with tunable physical properties (M. Nechifor, 2009).

Thermostability and Luminescence of Metal-Organic Frameworks

Studies on carboxylate-assisted ethylamide metal–organic frameworks have explored their thermostability and luminescence properties. Such research underscores the importance of coumarin derivatives in the design of new materials with potential applications in sensing, catalysis, and light-emitting devices (Gong-ming Sun et al., 2012).

Mecanismo De Acción

The mechanism of action of this compound would depend on its intended use or biological activity. Both chromenes and dihydropyridines have been studied for their biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Safety and Hazards

Propiedades

IUPAC Name |

N-(3,4-dihydro-2H-chromen-3-ylmethyl)-1-ethyl-2-oxopyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-2-20-8-7-15(10-17(20)21)18(22)19-11-13-9-14-5-3-4-6-16(14)23-12-13/h3-8,10,13H,2,9,11-12H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMAMISYLWZTXND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=CC1=O)C(=O)NCC2CC3=CC=CC=C3OC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dihydro-2H-chromen-3-ylmethyl)-1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[2-(4-morpholinyl)ethyl]-4-nitrobenzamide](/img/structure/B5540179.png)

![(3S*,4R*)-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N,N-dimethyl-4-propyl-3-pyrrolidinamine](/img/structure/B5540190.png)

![2-{[3-(4-chlorophenyl)acryloyl]amino}benzamide](/img/structure/B5540195.png)

![3-[(4-ethyl-1-piperazinyl)methyl]-2-methylbenzo[h]quinolin-4-ol](/img/structure/B5540199.png)

![6-(4-hydroxybenzylidene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5540204.png)

![1-tert-butyl-5-[3-(1H-pyrazol-1-yl)phenyl]-3-(tetrahydro-2H-pyran-4-yl)-1H-1,2,4-triazole](/img/structure/B5540209.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5540213.png)

![9-(4-fluorophenyl)-4-hydroxy-7-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5540222.png)

![1-[3-(1,3-benzodioxol-5-yl)acryloyl]pyrrolidine](/img/structure/B5540232.png)

![1-ethyl-7-methyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1,8-naphthyridin-4(1H)-one](/img/structure/B5540236.png)